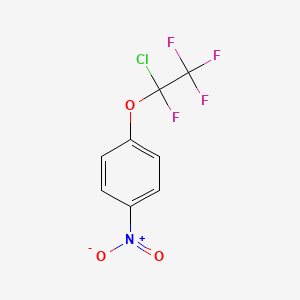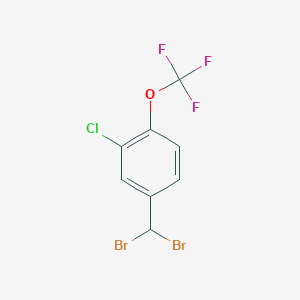
4-(1-Chloro-1,2,2,2-tetrafluoroethoxy)-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Chloro-1,2,2,2-tetrafluoroethoxy)-nitrobenzene, also known as 4-CFENB, is a chemical compound that has been used for various scientific research applications. It is a reactive compound that can be synthesized from 1-chloro-2,2,2-trifluoroethanol and nitrobenzene. 4-CFENB is a colorless, volatile liquid that is soluble in organic solvents. It has a wide range of applications in the field of organic chemistry, particularly in the synthesis of organic compounds.
Aplicaciones Científicas De Investigación
4-(1-Chloro-1,2,2,2-tetrafluoroethoxy)-nitrobenzene is widely used in scientific research applications, such as organic synthesis and drug discovery. It is used as a reagent for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and other industrial chemicals. It is also used in the synthesis of fluorinated compounds, such as fluorinated steroids, and in the synthesis of fluorinated polymers. In addition, 4-(1-Chloro-1,2,2,2-tetrafluoroethoxy)-nitrobenzene has been used in the synthesis of peptides and proteins.
Mecanismo De Acción
The mechanism of action of 4-(1-Chloro-1,2,2,2-tetrafluoroethoxy)-nitrobenzene is not fully understood. However, it is believed to involve the formation of a reactive intermediate, which is then used to form a new chemical bond. This new bond can then be used to form a variety of organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(1-Chloro-1,2,2,2-tetrafluoroethoxy)-nitrobenzene are not well understood. It is known that 4-(1-Chloro-1,2,2,2-tetrafluoroethoxy)-nitrobenzene is an irritant to the skin and eyes, and it should be handled with care. In addition, it has been shown to be mutagenic in some tests.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 4-(1-Chloro-1,2,2,2-tetrafluoroethoxy)-nitrobenzene in laboratory experiments is its low cost and availability. It is also a relatively stable compound, making it easy to store and handle. However, it is a highly reactive compound and should be handled with care. In addition, it is toxic and should not be inhaled or ingested.
Direcciones Futuras
There are several potential future directions for the use of 4-(1-Chloro-1,2,2,2-tetrafluoroethoxy)-nitrobenzene. These include the development of new methods for the synthesis of organic compounds, the development of new methods for the synthesis of fluorinated compounds, and the development of new methods for the synthesis of peptides and proteins. In addition, further research is needed to understand the biochemical and physiological effects of 4-(1-Chloro-1,2,2,2-tetrafluoroethoxy)-nitrobenzene. Finally, further research is needed to develop new methods for the safe handling of 4-(1-Chloro-1,2,2,2-tetrafluoroethoxy)-nitrobenzene in laboratory experiments.
Métodos De Síntesis
4-(1-Chloro-1,2,2,2-tetrafluoroethoxy)-nitrobenzene can be synthesized by the reaction of 1-chloro-2,2,2-trifluoroethanol and nitrobenzene in the presence of a strong base such as potassium hydroxide. The reaction is carried out in an inert atmosphere at a temperature of 80-100°C. The reaction yields a colorless liquid product that is soluble in organic solvents.
Propiedades
IUPAC Name |
1-(1-chloro-1,2,2,2-tetrafluoroethoxy)-4-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF4NO3/c9-7(10,8(11,12)13)17-6-3-1-5(2-4-6)14(15)16/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRMMPFGIRGFMEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(C(F)(F)F)(F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF4NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Chloro-1,2,2,2-tetrafluoroethoxy)-nitrobenzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![4-[2-(Methylenedioxy)ethyl]-(1,1,2,2-tetrafluoroethoxy)benzene](/img/structure/B6313170.png)



![3-Chloro-3-[(2-trifluoromethyl)phenyl]-2-propenoyl chloride](/img/structure/B6313217.png)
